methyl 4-[(4-methyl-6-phenoxy-2-pyrimidinyl)oxy]benzoate
Overview
Description
Methyl 4-[(4-methyl-6-phenoxy-2-pyrimidinyl)oxy]benzoate is a chemical compound that belongs to the family of pyrimidine derivatives. It is widely used in scientific research due to its unique properties and potential applications.
Scientific Research Applications
Herbicide Development and Weed Control
One primary application of compounds similar to "methyl 4-[(4-methyl-6-phenoxy-2-pyrimidinyl)oxy]benzoate" is in the development of herbicides for effective weed control. For instance, studies have focused on synthesizing and evaluating the herbicidal activity of novel derivatives, showcasing their potential in agriculture for managing weed species. The introduction of various functional groups into the compound structure influences the herbicidal activity and specificity towards different weed species, offering avenues for targeted weed management strategies in crops such as oilseed rape (Yang et al., 2008; Jin & He, 2011).
Material Science and Polymer Research
In material science, derivatives of "methyl 4-[(4-methyl-6-phenoxy-2-pyrimidinyl)oxy]benzoate" contribute to the synthesis of novel polymers and materials with specific functionalities. The compound's structure has been utilized in creating hyperbranched aromatic polyamides, demonstrating unique properties suitable for various applications, including coatings and adhesives (Yang, Jikei, & Kakimoto, 1999). Furthermore, its derivatives have been incorporated into liquid crystal materials, affecting their mesomorphic behavior and expanding the potential for creating advanced display technologies (Han et al., 2010).
properties
IUPAC Name |
methyl 4-(4-methyl-6-phenoxypyrimidin-2-yl)oxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-13-12-17(24-15-6-4-3-5-7-15)21-19(20-13)25-16-10-8-14(9-11-16)18(22)23-2/h3-12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZANIXUHRCNKAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2=CC=C(C=C2)C(=O)OC)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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